molecular formula C10H15N5O B13133485 N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide CAS No. 137782-90-2

N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide

Cat. No.: B13133485
CAS No.: 137782-90-2
M. Wt: 221.26 g/mol
InChI Key: RMBIQLGBGGPYQD-UHFFFAOYSA-N
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Description

N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide typically involves the reaction of 4-amino-1,3,5-triazine with cyclohexanecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of essential biochemical pathways. In cancer cells, it may induce apoptosis by interfering with cell cycle regulation and promoting cell death . The exact molecular pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

    2-Amino-1,3,5-triazine: A basic triazine derivative with similar structural features but different functional groups.

    4,6-Dichloro-1,3,5-triazine: A triazine derivative with chlorine substituents, known for its use in the synthesis of reactive dyes.

    N-(4,6-Dimethyl-1,3,5-triazin-2-yl)cyclohexanecarboxamide: A structurally related compound with methyl groups on the triazine ring.

Uniqueness: N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide is unique due to the presence of both the amino group on the triazine ring and the cyclohexanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

137782-90-2

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

N-(4-amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C10H15N5O/c11-9-12-6-13-10(15-9)14-8(16)7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14,15,16)

InChI Key

RMBIQLGBGGPYQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC=NC(=N2)N

Origin of Product

United States

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